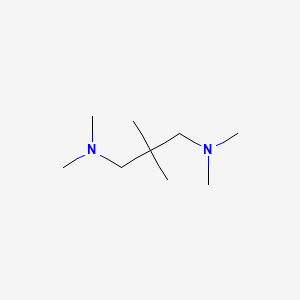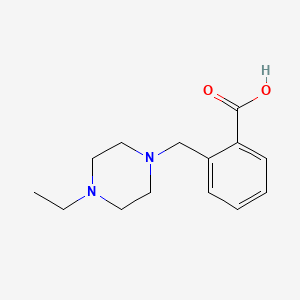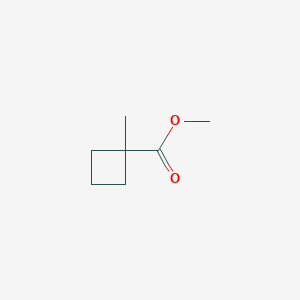
甲基1-甲基环丁烷-1-羧酸酯
描述
“Methyl 1-methylcyclobutane-1-carboxylate” is an organic compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . The compound is also known by its IUPAC name "1-Méthylcyclobutanecarboxylate de méthyle" .
Synthesis Analysis
The synthesis of “Methyl 1-methylcyclobutane-1-carboxylate” involves the reaction of 1-methyl-cyclobutanol with n-butyllithium in tetrahydrofuran and hydrogen chloride . The reaction mixture is then treated with methyl iodide . The solvent is removed by distillation at atmospheric pressure, and the residue is distilled under reduced pressure to yield "Methyl 1-methylcyclobutane-1-carboxylate" .Molecular Structure Analysis
The molecular structure of “Methyl 1-methylcyclobutane-1-carboxylate” consists of a cyclobutane ring with a methyl group and a carboxylate group attached to one of the carbon atoms . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .Chemical Reactions Analysis
“Methyl 1-methylcyclobutane-1-carboxylate” can undergo various chemical reactions due to the presence of the carboxylate group. Carboxylic acids are known to be weaker acids than mineral acids, such as hydrochloric acid, but stronger acids than alcohols . They can donate a hydrogen to produce a carboxylate ion .Physical And Chemical Properties Analysis
“Methyl 1-methylcyclobutane-1-carboxylate” has a molecular weight of 128.169 Da . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .科学研究应用
Synthesis and Chemical Properties
Ester and Formyl Group Interactions
Methyl 1-methylcyclobutane-1-carboxylate is involved in chemical reactions where ester and formyl groups compete for control. For example, methyl 3-formylcyclobutene-3-carboxylate, a related compound, undergoes thermolysis to afford products confirming theoretical predictions about electrocyclization of ring-opening products (Niwayama & Houk, 1992).
Synthesis of Cyclobutane Amino Acids
Research has demonstrated efficient methods for creating 2-substituted cyclobutane amino acids from compounds like methyl 1-methylcyclobutane-1-carboxylate. This involves stereocontrolled interconversion of functional groups (Avenoza et al., 2005).
NMR Spectral Analysis
The compound has been used in studies related to NMR spectroscopy, providing insights into the effects of substituent parameters and ring conformations in cyclobutanes (Eliel & Pietrusiewicz, 1980).
Structural and Chemical Reactions
X-ray Crystallography
The structure of related compounds, such as ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, has been determined using X-ray crystallography. This research offers insights into the molecular structure and potential reactions of similar compounds (Kirillov et al., 2015).
Bis(cyclobutane) β-Dipeptides Synthesis
The compound has been used in the stereodivergent synthesis of bis(cyclobutane) β-dipeptides. These are novel β-amino acid oligomers containing directly linked cyclobutane residues, which have potential in various synthetic applications (Izquierdo et al., 2002).
Organic Photochemistry
The compound has applications in organic photochemistry, particularly in crystallization-induced asymmetric transformations and enantioselective reactions (Xia et al., 2005).
属性
IUPAC Name |
methyl 1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(4-3-5-7)6(8)9-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHPNCYVVJDMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602823 | |
| Record name | Methyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylcyclobutane-1-carboxylate | |
CAS RN |
75621-39-5 | |
| Record name | Methyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

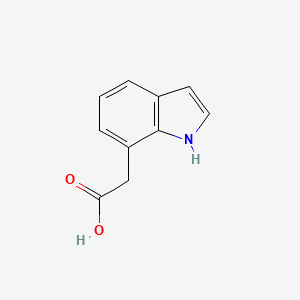
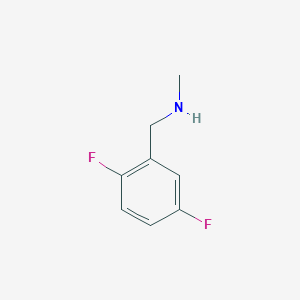
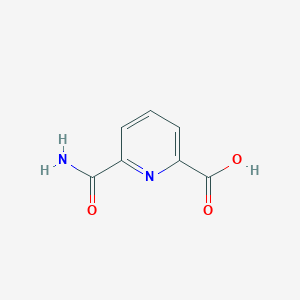
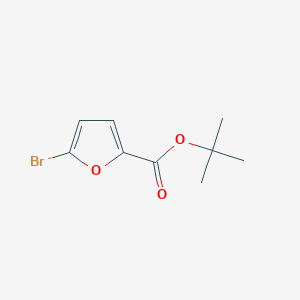
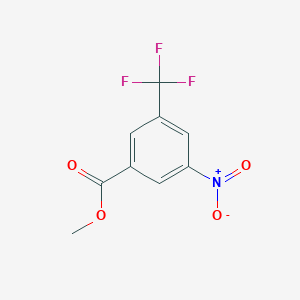
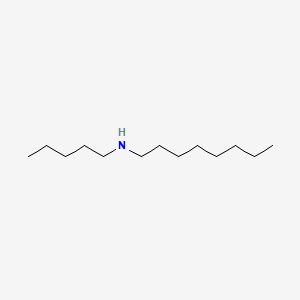
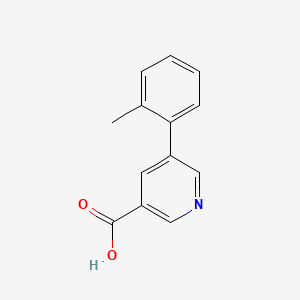
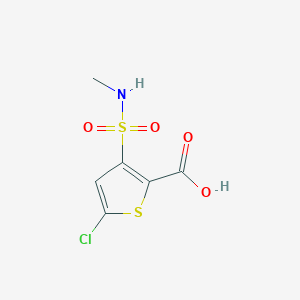
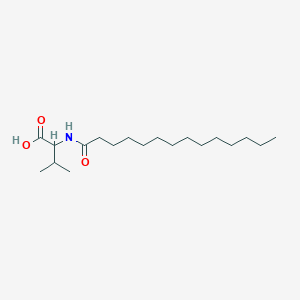
![4,4'-[1,4-Phenylenebis(methylene)]dipyridine](/img/structure/B1603680.png)
